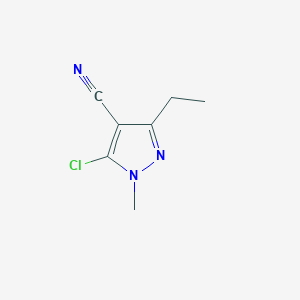

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-3-6-5(4-9)7(8)11(2)10-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKPOZSITYGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C#N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as methanol or ethanol, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Various substituted pyrazole derivatives.

Reduction: 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-amine.

Oxidation: 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile has demonstrated significant herbicidal activity, making it an essential component in crop protection formulations. Its ability to control unwanted plant growth enhances agricultural yield by reducing competition for resources. Research indicates that compounds similar to this pyrazole derivative can effectively manage weed populations, thereby improving crop productivity and sustainability in agricultural practices .

Medicinal Chemistry

Drug Development

This compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases. Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications . The presence of the nitrile group facilitates interactions with biological targets, which may be exploited in drug design.

Mechanism of Action

The mechanisms by which this compound exerts its biological effects include enzyme inhibition and receptor modulation. These interactions can influence various signaling pathways, particularly those related to inflammation and pain management .

Material Science

Advanced Materials Development

In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials. The incorporation of this pyrazole derivative into polymer matrices can enhance mechanical strength and resistance to environmental degradation .

Analytical Chemistry

Reagent Applications

this compound is also employed as a reagent in various analytical methods. It aids in the detection and quantification of other chemical species, which is vital for quality control across multiple industries. Its role as a reagent highlights its versatility beyond just synthetic applications .

Summary Table of Applications

| Field | Application |

|---|---|

| Agricultural Chemistry | Herbicide formulation for weed control; enhances crop yield |

| Medicinal Chemistry | Building block for pharmaceuticals; potential antimicrobial and anticancer activity |

| Material Science | Used in advanced materials; improves durability and performance |

| Analytical Chemistry | Acts as a reagent for detection and quantification of compounds |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Herbicidal Efficacy : A study demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls, indicating its potential as an effective herbicide .

- Antimicrobial Activity : Research highlighted the compound's effectiveness against various bacterial strains, showcasing its potential application in developing new antimicrobial agents.

- Polymer Development : Investigations into polymer composites incorporating this pyrazole derivative revealed enhanced mechanical properties and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in biological molecules, while the chlorine atom can participate in halogen bonding, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

*Calculated using atomic masses.

Biological Activity

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in biological applications. Its unique structural features, including a chlorine atom, an ethyl group, a methyl group, and a nitrile group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 169.61 g/mol. The presence of the nitrile group allows for various interactions with biological targets, while the chlorine atom can enhance binding affinity through halogen bonding .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to pain and inflammation .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammation .

Table 1: Comparison of Anti-inflammatory Activities

| Compound | COX Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 5-Chloro-3-ethyl-1-methyl-pyrazole | TBD | TBD |

| Standard (e.g., Celecoxib) | 54.65 μg/mL | Reference |

Anticancer Properties

Emerging research suggests that pyrazole derivatives may also exhibit anticancer activity. Specific studies have investigated their effects on cancer cell lines, reporting cytotoxic effects that could be harnessed for therapeutic purposes .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines and found that certain modifications led to enhanced activity against specific types of cancer cells. The study concluded that further exploration into the structure–activity relationship (SAR) could yield promising anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalizing pyrazole precursors via nucleophilic substitution or cyclization reactions. For example:

- Triazenylpyrazole precursors can react with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride under controlled heating (50°C). This method achieves yields up to 88% after purification via flash chromatography .

- Vilsmeier–Haack reactions using DMF/POCl₃ on pyrazolone derivatives can introduce formyl or carbonyl groups, followed by hydrolysis or chlorination steps .

Q. Key factors affecting yield :

- Temperature control (e.g., cooling to 0°C before gradual heating avoids side reactions).

- Stoichiometric ratios of reagents (e.g., 7.5 equivalents of azido(trimethyl)silane ensures complete conversion).

- Purification methods: Flash chromatography with gradient elution (cyclohexane/ethyl acetate) resolves impurities effectively .

Q. What analytical techniques are most effective for characterizing this compound and resolving spectral contradictions?

Standard characterization includes:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., the pyrazole ring’s protons resonate at δ 7.54–8.55 ppm, while nitrile groups lack protons but influence adjacent carbons) .

- HRMS and IR : Confirm molecular weight (e.g., [M]⁺ at m/z 238.0961) and functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹) .

- TLC monitoring : Use solvent systems like cyclohexane/ethyl acetate (2:1) to track reaction progress and detect byproducts .

Q. Resolving contradictions :

Q. How do steric and electronic effects of substituents (e.g., ethyl vs. methyl) influence reactivity?

- Ethyl groups at the 3-position increase steric hindrance, slowing nucleophilic attacks but enhancing thermal stability.

- Chlorine at the 5-position is electron-withdrawing, directing electrophilic substitutions to the 4-position.

- Comparative studies with analogs (e.g., 5-chloro-3-methyl derivatives) show ethyl-substituted compounds exhibit higher lipophilicity, impacting solubility in polar solvents .

Advanced Research Questions

Q. How can functionalization at the 4-position be optimized to introduce diverse groups (e.g., azido, carbonyl)?

- Azido introduction : React triazenylpyrazole precursors with azido(trimethyl)silane and TFA in CH₂Cl₂ at 50°C. Monitor via TLC to avoid over-azidation .

- Carbonyl chloride formation : Treat pyrazole intermediates with thionyl chloride (SOCl₂) under reflux. Ensure anhydrous conditions to prevent hydrolysis .

Q. Regioselectivity challenges :

- Use directing groups (e.g., nitriles) to control substitution sites.

- Computational modeling (DFT) predicts reactive sites, reducing trial-and-error experimentation .

Q. What strategies improve scalability while maintaining purity in industrial settings?

Q. How should researchers address unexpected byproducts (e.g., dimerization or oxidation products)?

Q. What are the challenges in synthesizing electron-deficient pyrazole derivatives, and how are they overcome?

- Challenges : Nitrile and chloro groups deactivate the ring, requiring strong electrophiles (e.g., acyl chlorides) or Lewis acids (e.g., AlCl₃) for further substitution.

- Solutions :

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.